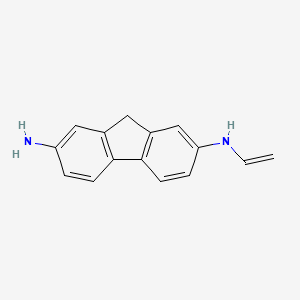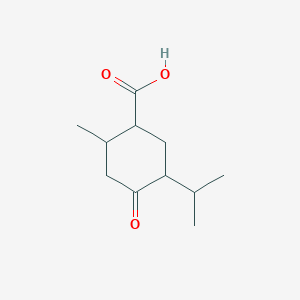![molecular formula C18H35Cl2NO2 B14500401 2-[Bis(2-chloroethyl)amino]ethyl dodecanoate CAS No. 65034-17-5](/img/structure/B14500401.png)
2-[Bis(2-chloroethyl)amino]ethyl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(2-chloroethyl)amino]ethyl dodecanoate is a chemical compound that belongs to the class of alkylating agents These compounds are known for their ability to introduce alkyl groups into biologically active molecules, thereby altering their function
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-chloroethyl)amino]ethyl dodecanoate typically involves the reaction of bis(2-chloroethyl)amine with dodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(2-chloroethyl)amino]ethyl dodecanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as sodium hydroxide or ammonia.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines.
Aplicaciones Científicas De Investigación
2-[Bis(2-chloroethyl)amino]ethyl dodecanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce alkyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including its ability to modify DNA and proteins.
Medicine: Investigated for its potential use as an antineoplastic agent due to its alkylating properties.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[Bis(2-chloroethyl)amino]ethyl dodecanoate involves the formation of covalent bonds with nucleophilic sites in biological molecules. This can lead to the cross-linking of DNA strands, thereby inhibiting DNA replication and transcription. The compound targets various molecular pathways, including those involved in cell division and apoptosis.
Comparación Con Compuestos Similares
2-[Bis(2-chloroethyl)amino]ethyl dodecanoate can be compared with other similar compounds, such as:
Bis(2-chloroethyl)amine: A related compound with similar alkylating properties.
Nitrogen mustards: A class of alkylating agents used in chemotherapy.
Ethylbis(2-chloroethyl)amine: Another alkylating agent with similar chemical structure and properties.
Propiedades
Número CAS |
65034-17-5 |
|---|---|
Fórmula molecular |
C18H35Cl2NO2 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
2-[bis(2-chloroethyl)amino]ethyl dodecanoate |
InChI |
InChI=1S/C18H35Cl2NO2/c1-2-3-4-5-6-7-8-9-10-11-18(22)23-17-16-21(14-12-19)15-13-20/h2-17H2,1H3 |
Clave InChI |
RHXBCBIMSPFFTK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCN(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


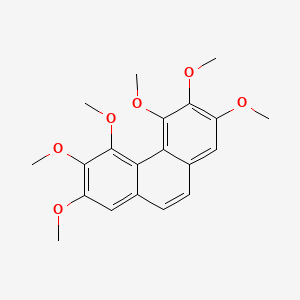
![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)
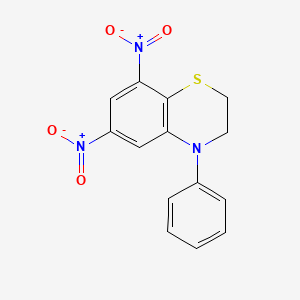
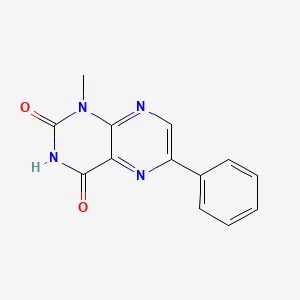
![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)
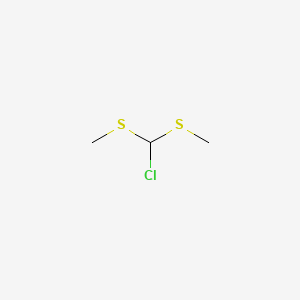
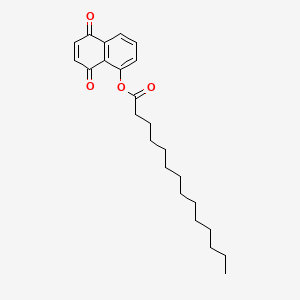
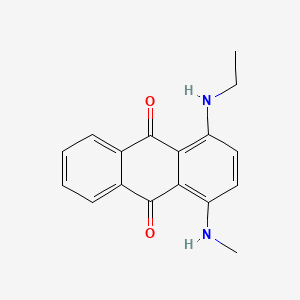
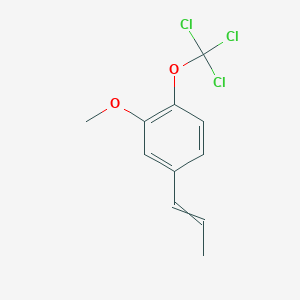
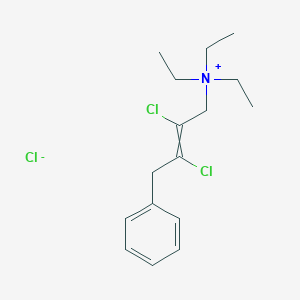
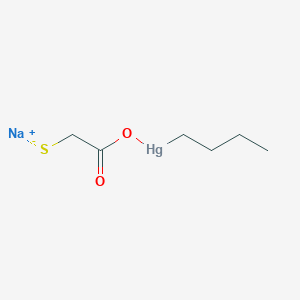
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)
